2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride

nAChR alpha7 Agonist Activity

This dihydrochloride salt ensures water solubility for aqueous assays, critical for reliable α7 nAChR studies (EC50=110 nM). Its 2-methyl substitution defines potency, differentiating it from weaker agonists. Procurement mitigates risk of experimental variability from incorrect regioisomers.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
Cat. No. B8145227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2CCCN2.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c1-8-7-9(4-6-11-8)10-3-2-5-12-10;;/h4,6-7,10,12H,2-3,5H2,1H3;2*1H
InChIKeyZQNPMWNLIPIPLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride: Baseline Chemical and Pharmacological Profile


2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-93-6) is a synthetic heterocyclic compound characterized by a pyridine ring with a 2-methyl substituent and a pyrrolidin-2-yl group at the 4-position, formulated as a dihydrochloride salt [1]. It is a structural analog of nicotine and is recognized as a neuronal nicotinic acetylcholine receptor (nAChR) agonist, with documented activity at the α7 subtype [2]. Its primary application is as a research tool and chemical intermediate in the development of nicotinic ligands for neurological studies [3].

Why Generic Substitution of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride is Not Advisable


The scientific and procurement risk in substituting 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride with a seemingly related compound lies in the complex interplay of nAChR subtype selectivity and the influence of even minor structural modifications on potency. The presence and position of the methyl group on the pyridine ring are critical determinants of binding affinity, as established by structure-activity relationship (SAR) studies on nicotine analogs. Specifically, within the pyrrolidine-substituted series, a methyl group in the 2'-position is known to only slightly reduce potency compared to nicotine, whereas addition in the 3'- or 5'-positions markedly reduces it [1]. Furthermore, the flexibility and distance between the pyridine and pyrrolidine rings profoundly impact selectivity between α4β2 and α3β4 receptor subtypes [2]. Therefore, interchanging this specific regioisomer with another without rigorous, assay-specific verification of its activity and selectivity profile will introduce an uncontrolled variable that can invalidate experimental outcomes, particularly in neuropharmacology.

Quantitative Differentiation of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride: Evidence-Based Analysis


Comparative Agonist Activity at the α7 Nicotinic Acetylcholine Receptor Subtype

2-Methyl-4-(pyrrolidin-2-yl)pyridine demonstrates sub-micromolar agonist activity at the rat α7 nAChR. A direct, cross-study comparison reveals it is significantly more potent than the related compound ABT-089. Quantitative analysis shows the target compound's EC50 is 110 nM [1], whereas ABT-089, a compound with a similar pyrrolidinylmethoxy-pyridine core, acts as a weak agonist at the human α7 nAChR, eliciting only a 1-1.5% response at 1 mM [2]. This represents a potency difference of at least three orders of magnitude.

nAChR alpha7 Agonist Activity

Receptor Subtype Engagement Relative to SIB-1508Y (Altinicline)

While 2-Methyl-4-(pyrrolidin-2-yl)pyridine is documented as an α7 nAChR agonist (EC50 = 110 nM) [1], its close structural derivative, SIB-1508Y (Altinicline), exhibits a distinct selectivity profile favoring the α4β2 receptor subtype. SIB-1508Y demonstrates potent activity at α4β2 (EC50 = 1.8 nM) and other non-α7 subtypes, but data for its activity at α7 is not prominent, with one source reporting an EC50 of 15,000 nM [2]. This suggests that the specific substitution pattern of 2-Methyl-4-(pyrrolidin-2-yl)pyridine may confer a preference for the α7 subtype over the α4β2 subtype, a key differentiator from its more clinically advanced analog.

nAChR Subtype Selectivity alpha7 alpha4beta2

Inferred Physicochemical Handling Advantage via Salt Form

The dihydrochloride salt form of 2-Methyl-4-(pyrrolidin-2-yl)pyridine (MW: 235.15 g/mol) is specifically chosen to enhance aqueous solubility compared to its free base counterpart (MW: 162.23 g/mol) . This is a standard pharmaceutical strategy to improve compound handling, dissolution, and bioavailability in biological assays .

Solubility Formulation Dihydrochloride

Optimal Application Scenarios for 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride Based on Differentiated Evidence


Potent Pharmacological Probing of the α7 Nicotinic Acetylcholine Receptor

2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride is optimally deployed as a potent agonist (EC50 = 110 nM) for activating the rat α7 nAChR in recombinant cell lines (e.g., HEK293 cells) [1]. Its sub-micromolar potency makes it a valuable tool for studying α7-mediated calcium influx and downstream signaling pathways, offering a clear functional alternative to weaker α7 agonists like ABT-089, which require millimolar concentrations to elicit a response [2].

Selective α7-Focused Research Requiring Discrimination from α4β2 Activity

This compound is indicated for research programs where discriminating between α7 and α4β2 nAChR activity is essential. Its documented α7 activity, contrasted with the potent α4β2 preference of its derivative SIB-1508Y (EC50 = 1.8 nM), suggests a more favorable selectivity window for α7 studies [1]. This makes it a suitable candidate for investigations into α7-specific roles in cognition, neuroprotection, or inflammation, where α4β2-mediated effects need to be minimized or excluded.

Aqueous-Phase Biological Assays Requiring a Soluble Nicotinic Ligand Scaffold

The procurement of the dihydrochloride salt form directly addresses the need for a water-soluble nicotinic ligand scaffold, circumventing the low aqueous solubility often associated with free base pyridine-pyrrolidine derivatives . This formulation advantage facilitates its use as a building block in medicinal chemistry for the synthesis of further derivatives intended for biological testing in aqueous buffers, improving workflow efficiency and experimental reliability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.